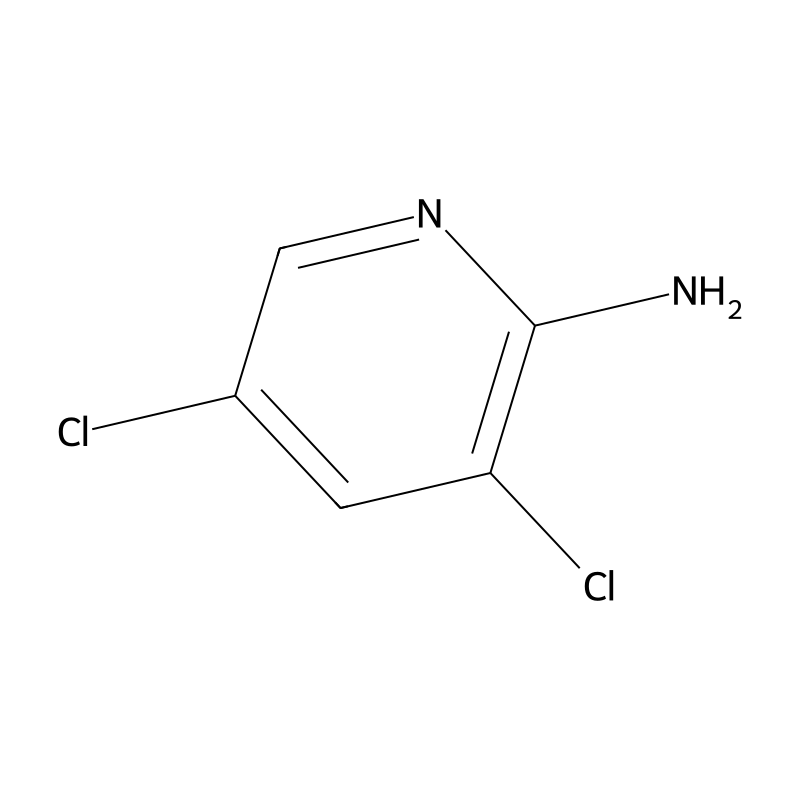

2-Amino-3,5-dichloropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-Amino-3,5-dichloropyridine is a small organic molecule with the chemical formula C5H4Cl2N2. While its natural occurrence is unknown, it can be synthesized in a laboratory setting through a two-step process involving reactions with hydrochloric acid and copper chloride [].

Potential Applications:

Research into 2-amino-3,5-dichloropyridine is still in its early stages, but it has shown potential applications in several scientific fields:

- Organic synthesis: The molecule's structure, containing both an amino and dichloropyridine group, makes it a potential substrate for various organic reactions. It can be used as a building block in the synthesis of more complex molecules with desired properties [].

- Enzyme research: The molecule may interact with enzymes that require chloride ions for their activity. Studying its interaction with such enzymes could provide insights into their function and potential applications in various fields, including biotechnology and medicine [].

2-Amino-3,5-dichloropyridine is an organic compound with the molecular formula and a molecular weight of 163.00 g/mol. This compound features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and an amino group at the 2 position. It appears as a beige to brown solid and has a melting point range of approximately 80 to 82 °C .

The compound is known for its diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure allows it to participate in various

- Chlorination: The compound can be chlorinated further under specific conditions, such as using N-chloro-succinimide in methanol or N,N-dimethylformamide at elevated temperatures .

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing the introduction of various functional groups.

- Coupling Reactions: It can also engage in coupling reactions, particularly in the synthesis of dyes and pharmaceuticals.

These reactions highlight its versatility as a building block in organic chemistry.

The synthesis of 2-amino-3,5-dichloropyridine can be achieved through various methods:

- Chlorination of Pyridine Derivatives: Starting from 2-amino-5-chloropyridine, further chlorination can yield the desired compound. This method typically involves using chlorinating agents such as N-chloro-succinimide .

- Direct Amination: The introduction of an amino group to a suitable chlorinated pyridine precursor can also produce this compound.

- Recrystallization Techniques: Purification methods such as recrystallization from solvents like ethyl acetate or ethanol are common to obtain high-purity samples .

2-Amino-3,5-dichloropyridine finds utility in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.

- Agrochemicals: The compound may be used in the formulation of herbicides or pesticides.

- Dyes and Pigments: Its reactivity allows it to be used in producing colored compounds for textiles and other materials.

These applications underscore its importance in both industrial and research settings.

While specific interaction studies on 2-amino-3,5-dichloropyridine are sparse, compounds with similar structures often undergo interactions with biological targets such as enzymes and receptors. Investigating these interactions could provide insights into its potential therapeutic uses and mechanisms of action.

Several compounds share structural similarities with 2-amino-3,5-dichloropyridine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-5-chloropyridine | Pyridine with one Cl | Lacks dichloro substitution; simpler structure |

| 3-Amino-2,6-dichloropyridine | Pyridine with two Cl | Different substitution pattern; potential uses in pharmaceuticals |

| 4-Amino-3-chloropyridine | Pyridine with one Cl | Positioned differently; varying biological activities |

| 3-Amino-2-chloropyridine | Pyridine with one Cl | Similar reactivity but different substitution site |

These comparisons highlight the uniqueness of 2-amino-3,5-dichloropyridine due to its specific substitution pattern and potential reactivity profiles.

XLogP3

GHS Hazard Statements

H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant